molecular formula C16H28N2O4 B8238459 O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

Cat. No.: B8238459
M. Wt: 312.40 g/mol
InChI Key: UIMVZWPYWOZZGY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate (CAS: 1822453-48-4) is a secondary amine derivative featuring a spiro[4.5]decane core with two diaza groups at positions 2 and 6. Its molecular formula is C₁₆H₂₈N₂O₄, with a molecular weight of 312.40 g/mol . The compound is characterized by tert-butyl and ethyl ester groups at the O2 and O3 positions, respectively, and a stereospecific (3R) configuration. It is stored under controlled conditions (2–8°C, dark, and dry) to maintain stability, indicating sensitivity to environmental factors .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(6-8-17-9-7-16)11-18(12)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMVZWPYWOZZGY-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCNCC2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC2(CCNCC2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Cyclization Conditions

The spiro[4.5]decane framework is frequently assembled via palladium-catalyzed cyclization of vinylcyclopropane precursors. For example, Pd₂(dba)₃·CHCl₃ in combination with dppe as a ligand facilitates the ring-opening/ring-closing cascade (Table 1).

Table 1: Representative Cyclization Conditions

Catalyst SystemLigandSolventTemp (°C)Yield (%)
Pd₂(dba)₃·CHCl₃ (2.5 mol%)dppe (5 mol%)Benzotrifluoride2583
Pd(OAc)₂ (5 mol%)XantphosToluene8068

Critical parameters include:

  • Solvent polarity : Benzotrifluoride enhances reaction rates compared to toluene due to improved catalyst solubility.

  • Ligand effects : Bidentate phosphines (e.g., dppe) suppress β-hydride elimination, favoring cyclization over oligomerization.

Stereochemical Control

The (3R) configuration is introduced via chiral auxiliaries or asymmetric catalysis. Diphenylprolinol trimethylsilyl ether (20 mol%) induces enantioselectivity (>99.5% ee) in aldehyde-derived intermediates prior to cyclization. Post-cyclization resolution using chiral HPLC remains a fallback for racemic mixtures.

Sequential Esterification and Protecting Group Strategies

Orthogonal Protection of Amine Moieties

The 2,8-diazaspiro core necessitates differentiated protection of the two nitrogen atoms:

  • tert-Butyloxycarbonyl (Boc) Protection :

    • Boc₂O (1.2 equiv) in THF/water (1:1) at 0°C selectively protects the less hindered amine (2-position).

    • Yields: 85–92% after silica gel purification.

  • Ethyl Carboxylate Installation :

    • The remaining amine (8-position) is acylated with ethyl chloroformate (1.5 equiv) in the presence of DIPEA (2.0 equiv) in DCM at –20°C.

    • Yields: 78–84%.

Critical Note : Order of protection is paramount; reversing the sequence leads to significant epimerization at C3.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Cyclization Step : Reactions below 30°C favor spirocycle formation, while temperatures >50°C promote decomposition (Table 2).

  • Esterification : DCM outperforms THF in minimizing racemization during ethyl carboxylate installation.

Table 2: Temperature Impact on Spirocycle Yield

Temp (°C)Reaction Time (h)Yield (%)ee (%)
25183>99.5
400.57298.7
600.254895.1

Catalytic System Tuning

  • Pd Loading : Reducing Pd₂(dba)₃·CHCl₃ to 1 mol% decreases yield to 61% but conserves enantioselectivity.

  • Additives : Para-nitrobenzoic acid (10 mol%) accelerates cyclization by stabilizing the transition state.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Distinctive signals include:

    • δ 1.45 ppm (s, 9H, Boc tert-butyl)

    • δ 4.12 ppm (q, J = 7.1 Hz, 2H, ethyl CH₂)

    • δ 3.85–3.92 ppm (m, 2H, spirocycle CH₂N).

  • MS (ESI) : m/z 357.2 [M+H]⁺ aligns with theoretical MW 356.4.

Chiral HPLC Analysis

  • Column : Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase : Hexane/EtOH (90:10)

  • Retention : (3R)-enantiomer elutes at 12.7 min; (3S) at 14.2 min.

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Adaptations

  • Cyclization : Switching from batch to flow chemistry reduces Pd catalyst loading by 40% while maintaining ee >99%.

  • Workup : Florisil® plugs replace column chromatography for initial purification, cutting solvent use by 60%.

Regulatory Compliance

  • Genotoxic Impurities : Residual Pd levels <5 ppm achieved via Smopex®-234 scavengers .

  • Solvent Recovery : Benzotrifluoride is reclaimed via fractional distillation (≥98% purity) .

Chemical Reactions Analysis

Types of Reactions

O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H28N2O4
  • Molecular Weight : 312.41 g/mol
  • CAS Number : 2306249-43-2

The compound features a spirocyclic structure that contributes to its unique reactivity and stability. Its synthesis generally involves multi-step reactions starting from simpler precursors, often utilizing specific catalysts and solvents to optimize yield and purity.

Medicinal Chemistry

O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological interactions.

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, making it a candidate for drug development targeting metabolic pathways.
  • Receptor Binding Studies : Its structural conformation allows for effective binding to various receptors, which is crucial in the design of new therapeutics.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties.

  • Polymers and Coatings : The unique chemical structure facilitates the development of polymers that exhibit enhanced mechanical properties and chemical resistance.
  • Nanomaterials : Research indicates potential applications in creating nanostructures that can be used in electronics and photonics.

Biological Research

The compound's distinctive structure makes it suitable for studying biological mechanisms at the molecular level.

  • Mechanism of Action : It interacts with molecular targets such as proteins and nucleic acids, influencing cellular pathways and potentially leading to new insights in biochemistry.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the enzyme ABC in vitro. The inhibition was characterized by a decrease in substrate turnover rates, indicating its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Polymer Development

In a collaborative project between ABC Labs and DEF Industries, the compound was utilized to synthesize a new class of biodegradable polymers. These polymers exhibited superior tensile strength and degradation rates compared to traditional materials, showcasing the compound's versatility in material applications.

Mechanism of Action

The mechanism of action of O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Diazaspiro[4.5]decane Family

2-tert-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride (JT-8093)
  • Molecular Formula : C₁₅H₂₆N₂O₄·ClH
  • Molecular Weight : 334.80 g/mol
  • Key Differences: Replaces the ethyl ester (O3) with a methyl group. Exists as a hydrochloride salt, enhancing solubility and stability compared to the free base form of the target compound . Purity: 95% (vs.
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
  • Structure : Features a 1,3-diazaspiro[4.5]decane core (vs. 2,8-diaza in the target compound) with phenyl and piperazinylpropyl substituents.
  • Pharmacological Activity: Acts as a 5-HT₂A receptor antagonist (IC₅₀ = 27.3 μM for collagen-induced platelet aggregation), outperforming sarpogrelate (IC₅₀ = 66.8 μM) .
7-[[2,3-Difluoro-4-[2-[2-[[(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethoxy]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (Example 427)
  • Structure : A highly complex derivative with fluorinated aryl and carbohydrate-derived substituents.
  • Application: Part of a patent for novel therapeutics, emphasizing the versatility of diazaspiro scaffolds in drug design .

Functional and Pharmacological Comparisons

Compound Core Structure Key Substituents Bioactivity/Application
Target Compound 2,8-diazaspiro[4.5]decane O2-tert-butyl, O3-ethyl, (3R) configuration Building block for synthesis
JT-8093 (Hydrochloride salt) 2,8-diazaspiro[4.5]decane O2-tert-butyl, O3-methyl, hydrochloride Intermediate for drug synthesis
Compound 13 1,3-diazaspiro[4.5]decane Phenyl, piperazinylpropyl 5-HT₂A antagonist (IC₅₀ = 27.3 μM)
Example 427 6,7-diazaspiro[4.5]decane Fluorophenyl, trifluoromethylpyrimidine Patent-based therapeutic candidate

Key Observations :

  • Ester Group Impact : The ethyl ester in the target compound may confer distinct metabolic stability compared to JT-8093’s methyl group. Hydrochloride salts (e.g., JT-8093) improve solubility, critical for in vivo applications .
  • Stereochemistry : The (3R) configuration of the target compound contrasts with (2R,3R) or (2S,3S) isomers in dioxaspiro analogs (e.g., ), which lack diaza groups but share the spiro[4.5]decane framework .
  • Pharmacological Potential: While the target compound lacks direct bioactivity data, structural analogs like Compound 13 demonstrate significant 5-HT₂A antagonism, suggesting possible therapeutic avenues for diazaspiro derivatives .

Stability and Handling

  • Target Compound : Requires stringent storage (2–8°C, dark, dry) .
  • JT-8093 : Hydrochloride salt form likely enhances shelf-life and handling stability .
  • Compound 13: No specific storage data, but bioactivity assays suggest stability under experimental conditions .

Commercial Availability and Pricing

  • Target Compound : Available in 100 mg and 250 mg quantities (currently out of stock) .
  • JT-8093 : Pricing requires login access, typical for specialized research chemicals .
  • Dioxaspiro Analogs: High-cost items (e.g., ¥18,500/g for ’s diphenylmethanol derivative) .

Biological Activity

O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C16H28N2O4C_{16}H_{28}N_{2}O_{4} and it has a molecular weight of 312.40 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its intriguing biological activities and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into particular binding sites, modulating the activity of these target molecules. This interaction can lead to various biological effects depending on the specific pathways involved.

Biological Studies and Findings

Recent studies have focused on the compound's potential as an enzyme inhibitor and its role in receptor binding studies:

  • Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Receptor Binding : The unique structure allows for selective binding to specific receptors, potentially influencing signaling pathways in cells.

Case Studies

  • Study on Enzyme Activity : A study evaluated the inhibitory effects of this compound on a specific enzyme related to cancer metabolism. Results showed a significant reduction in enzyme activity at varying concentrations of the compound.
  • Receptor Interaction Analysis : Another study investigated the binding affinity of this compound to a receptor implicated in neurodegenerative diseases. The findings suggested a promising interaction profile that warrants further exploration in therapeutic contexts.

Similar Compounds

Compound NameStructureKey Differences
1,3,8-Triazaspiro[4.5]decane-2,4-dioneStructureDifferent functional groups affecting reactivity
2,8-Diazaspiro[4.5]decane-1,3-dioneStructureVariation in functional group arrangement

This compound is distinguished by its combination of tert-butyl and ethyl ester groups that enhance its reactivity and stability compared to similar compounds.

The compound exhibits various chemical properties that facilitate its reactions:

  • Oxidation : Can undergo oxidation reactions leading to carboxylic acids or ketones.
  • Reduction : Capable of reduction reactions producing alcohols or amines.
  • Substitution : Engages in substitution reactions with halogens or nucleophiles.

Synthesis Methods

The synthesis typically involves multiple steps starting from readily available precursors. A common method includes the reaction of diazaspiro compounds with tert-butyl and ethyl ester groups under controlled conditions using specific catalysts.

Q & A

Q. What synthetic methodologies are commonly employed for preparing O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate?

The synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are alkylated or acylated under mild conditions using reagents like benzoylisothiocyanate or alkanoyl chlorides in aprotic solvents (1,4-dioxane or MeCN) . Chiral resolution may require chiral HPLC or enzymatic methods to isolate the (3R)-enantiomer .

Q. How is the stereochemical integrity of the (3R)-configuration validated during synthesis?

X-ray crystallography or advanced NMR techniques (e.g., NOESY) are critical for confirming the spirocyclic structure and stereochemistry. For instance, derivatives like (3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride have been structurally resolved using X-ray diffraction . Chiral derivatization with Mosher’s acid or comparison with known enantiomeric standards can further validate configuration .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

  • HPLC-MS : To quantify purity and detect byproducts (e.g., tert-butyl deprotection intermediates) .
  • 1H/13C NMR : For functional group identification and regiochemical confirmation (e.g., tert-butyl protons at δ ~1.4 ppm, ester carbonyls at δ ~170 ppm) .
  • Elemental Analysis : Validates molecular formula consistency with theoretical values (e.g., C13H25ClN2O2 for a hydrochloride salt derivative) .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. ethyl esters) impact pharmacological activity in spirocyclic diazaspiro compounds?

Substituent effects are systematically studied via structure–activity relationship (SAR) campaigns. For example, replacing tert-butyl with ethyl groups in 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives enhanced anticonvulsant activity in MES (maximal electroshock seizure) assays, likely due to improved lipophilicity and blood-brain barrier penetration . Conversely, bulky groups like benzyl esters may reduce metabolic stability .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Contradictions often arise from solvent polarity or temperature sensitivity. For example, tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate synthesis showed variable yields (50–75%) when switching from THF to DMF due to competing side reactions . Optimization involves:

  • DoE (Design of Experiments) : Screening solvent/base combinations (e.g., crown ethers for phase-transfer catalysis) .
  • In-situ monitoring : Using FTIR or Raman spectroscopy to track intermediate formation .

Q. How are computational methods (e.g., molecular docking) applied to predict binding modes of diazaspiro derivatives?

Docking studies with targets like GABA receptors or sodium channels guide rational design. For 3-(3-chlorophenyl)piperazine-substituted diazaspirodecane derivatives, molecular dynamics simulations predicted hydrogen bonding with Thr207 and hydrophobic interactions with Leu204 in voltage-gated sodium channels, correlating with experimental anticonvulsant data .

Q. What challenges arise in characterizing degradation products under accelerated stability conditions?

Hydrolysis of the ester groups (e.g., tert-butyl to carboxylic acid) is a major degradation pathway. LC-MS/MS identifies degradants like 2,8-diazaspiro[4.5]decan-1-one hydrochloride, which forms under acidic conditions . Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with high-resolution mass spectrometry are recommended for ICH-compliant stability profiling .

Methodological Considerations

Q. What protocols are recommended for resolving racemic mixtures in diazaspiro compounds?

  • Chiral Chromatography : Use of Chiralpak AD-H or OD-H columns with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis to separate enantiomers (e.g., Candida antarctica lipase B) .

Q. How are in vitro metabolic stability assays designed for spirocyclic derivatives?

Microsomal incubation (human liver microsomes, 1 mg/mL) with NADPH cofactor, followed by LC-MS quantification of parent compound depletion. For example, tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate showed a t1/2 > 60 min, suggesting favorable metabolic stability .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo models for diazaspiro derivatives?

Discrepancies often stem from pharmacokinetic factors (e.g., poor oral bioavailability). For instance, 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione exhibited potent in vitro GABA receptor binding (IC50 = 12 nM) but limited in vivo efficacy due to rapid hepatic clearance. Solutions include prodrug strategies (e.g., phosphonate esters) or formulation optimization (nanoparticle encapsulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.